4-Bromo-2,6-dichlorobenzonitrile
Overview
Description
4-Bromo-2,6-dichlorobenzonitrile is a compound with a molecular structure that is considered normal. The crystal packing of this compound is characterized by a notable short distance between the nitrogen and bromine atoms in adjacent molecules, which suggests an interaction between the Lewis base (CN group) and the Lewis acid (Br atom) .
Synthesis Analysis
While the provided papers do not detail the synthesis of 4-Bromo-2,6-dichlorobenzonitrile specifically, they do discuss the synthesis of related brominated compounds. For instance, a study on the synthesis of thio analogues of pyrimidine bases includes the preparation of bromo-benzylthio-5-bromouracils, which are structurally related to 4-Bromo-2,6-dichlorobenzonitrile. These compounds were synthesized and their structures confirmed by various spectral methods and elemental analyses .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,6-dichlorobenzonitrile has been studied, revealing a short intermolecular N-Br distance, which indicates a potential interaction between the cyano group and the bromine atom in the crystal structure . This interaction is a key feature of the compound's molecular arrangement.
Chemical Reactions Analysis
The electrochemical oxidation of related compounds, such as 4-bromoaniline, has been investigated, providing insights into the chemical behavior of brominated aromatic compounds. The study found that the electrochemical oxidation in acetonitrile solution follows the Bacon–Adams mechanism, with the formation of oxidized brominated 4-amino-diphenylamines and brominated anilines as products . Although this study does not directly involve 4-Bromo-2,6-dichlorobenzonitrile, it provides a context for understanding the reactivity of brominated aromatics.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,6-dichlorobenzonitrile are not extensively discussed in the provided papers. However, a computational and spectroscopic study of a related compound, 2-bromo-1,4-dichlorobenzene, offers insights into the properties of bromo-dichlorobenzene derivatives. The study includes density functional theory (DFT) calculations, NMR, NBO analysis, and investigation of nonlinear optical properties, which could be analogous to the properties of 4-Bromo-2,6-dichlorobenzonitrile .
Scientific Research Applications
Organic Nonlinear Optical Materials
- Specific Scientific Field : Material Science, specifically the study of organic nonlinear optical (NLO) materials .
- Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile is used in the growth of organic nonlinear optical crystals. These crystals are of interest due to their large optical nonlinearity and flexibility in synthesis .
- Methods of Application or Experimental Procedures : The 4-bromo-2,6-dichlorobenzonitrile crystal was grown at room temperature by the slow evaporation method .
- Results or Outcomes : The grown crystal’s crystalline nature was verified, and the unit cell characteristics were provided. UV–Vis optical studies show a UV cutoff wavelength at 221.6 nm, and the bandgap of the grown crystal was estimated at 4.87 eV using the Taucs’ plot .
Chemical Intermediates
- Specific Scientific Field : Organic Chemistry, specifically the synthesis of dichlorobenzonitriles .
- Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile can be used as a starting material in the synthesis of other dichlorobenzonitriles, which are important organic intermediates for the production of many fine chemicals .
- Methods of Application or Experimental Procedures : In one study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride, which proved that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
- Results or Outcomes : The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .
Herbicides
- Specific Scientific Field : Agriculture, specifically the development of herbicides .
- Summary of the Application : 4-Bromo-2,6-dichlorobenzonitrile is structurally similar to 2,6-dichlorobenzonitrile (DCBN or dichlobenil), which is widely used as an herbicide .
- Methods of Application or Experimental Procedures : As an herbicide, DCBN is typically applied to the soil to control a wide variety of weeds .
- Results or Outcomes : DCBN has herbicidal properties, killing young seedlings of both monocot and dicot species .
Photosensitive Materials
- Specific Scientific Field : Material Science, specifically the development of photosensitive materials .
- Summary of the Application : Dichlorobenzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, are important organic intermediates for the production of photosensitive materials .
- Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a material with specific light-sensitive properties .
Engineering Plastics
- Specific Scientific Field : Chemical Engineering, specifically the production of engineering plastics .
- Summary of the Application : Dichlorobenzonitriles, including 4-Bromo-2,6-dichlorobenzonitrile, are used in the synthesis of certain types of engineering plastics .
- Results or Outcomes : The outcomes can also vary, but the goal is typically to produce a plastic with specific mechanical and thermal properties .
Safety And Hazards
4-Bromo-2,6-dichlorobenzonitrile is considered hazardous. It is advised to avoid dust formation, ingestion, and inhalation. Use should be under a chemical fume hood. Containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
4-bromo-2,6-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWBLKGGKNHCSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543189 | |
Record name | 4-Bromo-2,6-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichlorobenzonitrile | |
CAS RN |
99835-27-5 | |
Record name | 4-Bromo-2,6-dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,6-dichlorobenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6393BH22T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.